2-(5-Nitropyridin-2-yloxy)ethanol
Overview
Description
2-(5-Nitropyridin-2-yloxy)ethanol is an organic compound characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an ethanol moiety.
Mechanism of Action
Mode of Action
Biochemical Pathways
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-yloxy)ethanol typically involves the nitration of 2-pyridine ethanol. The process can be summarized as follows :
Dissolution: 2-pyridine ethanol is dissolved in nitric acid.
Addition: The nitric acid solution is slowly added to an aqueous sodium hydroxide solution at low temperature.
Reaction: The mixture is allowed to react, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring careful control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(5-Nitropyridin-2-yloxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Types of Reactions
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The ethanol moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethanol derivatives.
Scientific Research Applications
2-(5-Nitropyridin-2-yloxy)ethanol has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the preparation of explosives, rocket fuel, and pyrotechnics.
Comparison with Similar Compounds
2-(5-Nitropyridin-2-yloxy)ethanol can be compared with other nitroaromatic compounds :
2-Nitrophenol: Similar in having a nitro group attached to an aromatic ring but lacks the ethanol moiety.
5-Nitroisoxazole: Contains a nitro group and an isoxazole ring, differing in the heterocyclic structure.
2-Nitroaniline: Features a nitro group and an amino group on an aromatic ring, differing in functional groups.
The uniqueness of this compound lies in its combination of a nitro group, a pyridine ring, and an ethanol moiety, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(5-nitropyridin-2-yl)oxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-3-4-13-7-2-1-6(5-8-7)9(11)12/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESQFSZFUCZCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343172 | |
Record name | 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143071-39-0 | |
Record name | 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Hydroxyethoxy)-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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